molecular formula C8H6F3NO2 B174539 2-Methyl-4-nitrobenzotrifluoride CAS No. 1960-52-7

2-Methyl-4-nitrobenzotrifluoride

Cat. No. B174539
CAS RN: 1960-52-7
M. Wt: 205.13 g/mol
InChI Key: NWCDDUFGSQYJRM-UHFFFAOYSA-N
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Patent
US07462617B2

Procedure details

5-Nitro-2-trifluoromethyl-benzoic acid is prepared from the known 2-methyl-4-nitro-1-trifluoromethyl-benzene by oxidation with chromium trioxide in an acetic acid/water/sulfuric acid mixture following a procedure described by Aeberli et al. [P. Aeberli, P. Eden, J. H. Gogerty, W. J. Houlihan, C. Penberthy, J. Med. Chem. 18, 177 (1975)]: colourless solid, MS (ISN): 233.9 M−H−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid water sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=C[C:3]=1[C:11]([F:14])([F:13])[F:12].[C:15]([OH:18])(=[O:17])[CH3:16].O.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6]>[N+:8]([C:6]1[CH:7]=[CH:2][C:3]([C:11]([F:12])([F:13])[F:14])=[C:16]([CH:5]=1)[C:15]([OH:18])=[O:17])([O-:10])=[O:9] |f:1.2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Name
acetic acid water sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.O.S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.